molecular formula C12H15ClN2O B8798362 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one

Cat. No.: B8798362
M. Wt: 238.71 g/mol
InChI Key: UUYIOXTUIFUBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to a piperazine ring via an ethanone linkage

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yield and purity .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer unique reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-piperazin-1-ylethanone

InChI

InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2

InChI Key

UUYIOXTUIFUBJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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4′-Chloro-2-(piperazin-1-yl)acetophenone was prepared as for 4′-chloro-2-(piperazin-1-yl)propiophenone except that commercially available 2-bromo-4′-chloroacetophenone (Aldrich, 10,127-3) is used instead of 2-bromo-4′-chloropropiophenone.
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